2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP, CAS: 99646-28-3) is a premium chiral bisphosphine ligand widely utilized in transition-metal-catalyzed asymmetric synthesis . Structurally derived from the parent BINAP core, Tol-BINAP features para-methyl substitutions on the phenyl rings, which increases the electron density at the phosphorus centers and subtly modifies the steric environment [1]. In industrial procurement, this compound is selected over standard BINAP when a process requires enhanced catalytic turnover, improved solubility in non-polar solvents, or superior enantioselectivity in specific ruthenium, palladium, copper, or iridium-catalyzed transformations, such as asymmetric hydrogenations and cross-coupling reactions .
Substituting Tol-BINAP with the unmethylated parent ligand (BINAP) or simpler chelating phosphines (e.g., P(o-tolyl)3) frequently leads to process failures in sensitive catalytic cycles [1]. The electron-donating p-tolyl groups in Tol-BINAP accelerate oxidative addition and stabilize high-oxidation-state metal intermediates more effectively than standard phenyl groups. In procurement and scale-up, substituting Tol-BINAP with standard BINAP or monodentate ligands can result in a catastrophic loss of enantiomeric excess (ee) with sterically hindered substrates, or complete reaction failure due to competitive side reactions, such as the exclusive formation of phenols instead of anilines during the amination of aryl triflates [1].
In the palladium-catalyzed amination of aryl triflates, the choice of ligand dictates whether the reaction yields the desired C-N coupling product or degrades into side reactions. Studies demonstrate that a Pd(OAc)2/Tol-BINAP catalytic system successfully converts aryl triflates to N-arylpiperazines with up to 75% yield. In direct contrast, utilizing the standard monodentate ligand P(o-tolyl)3 under identical conditions results in 0% amination, yielding only phenol byproducts resulting from nucleophilic attack at the sulfur center [1].
| Evidence Dimension | Amination Yield vs. Side-Product Formation |
| Target Compound Data | Pd/Tol-BINAP: 73-75% yield of N-arylpiperazine |
| Comparator Or Baseline | Pd/P(o-tolyl)3: 0% amination (exclusive phenol formation) |
| Quantified Difference | Tol-BINAP enables successful C-N coupling of aryl triflates where standard monodentate ligands completely fail. |
| Conditions | Pd(OAc)2 (2 mol %), NaOtBu, toluene, 80 °C, 3 h |
This allows process chemists to utilize readily available phenol-derived aryl triflates as electrophiles without needing to convert them into more expensive or less stable aryl halides.
For the asymmetric 1,4-conjugate addition of Grignard reagents to alpha,beta-unsaturated esters, achieving high enantioselectivity with sterically hindered or double-bond-bearing reagents is notoriously difficult. A catalytic system utilizing CuI and Tol-BINAP at a 1:1.5 ratio maintains exceptional enantiocontrol, achieving up to 98% ee. Other existing catalytic systems and phosphine ligands suffer from a significant loss of enantioselectivity when subjected to these challenging substrates [1].
| Evidence Dimension | Enantiomeric Excess (% ee) |
| Target Compound Data | CuI / Tol-BINAP: 86-98% ee |
| Comparator Or Baseline | Standard Cu-catalyst systems: Significant loss of ee with hindered Grignards |
| Quantified Difference | Tol-BINAP maintains >86% ee even with sterically hindered or double-bond-bearing Grignard reagents. |
| Conditions | 1 mol % CuI, 1.5 mol % Tol-BINAP, t-BuOMe, -40 °C |
Ensures high-purity chiral intermediate production in pharmaceutical manufacturing while accommodating highly functionalized or sterically demanding Grignard reagents.
In the regio- and enantioselective iridium-catalyzed amination of alkyl-substituted allylic acetates with secondary amines, (S)-Tol-BINAP demonstrates quantitative superiority over other premium chiral ligands. When compared to SEGPHOS, the Ir-Tol-BINAP system yields branched allylic amines with up to 98% efficiency and 96% enantiomeric excess, whereas SEGPHOS provides inferior enantioselectivity and yield[1].
| Evidence Dimension | Enantiomeric Excess (% ee) and Efficiency |
| Target Compound Data | (S)-Tol-BINAP: Up to 98% efficiency, 96% ee |
| Comparator Or Baseline | SEGPHOS: Inferior ee and yield |
| Quantified Difference | Tol-BINAP significantly outperforms SEGPHOS in both conversion efficiency and enantioselectivity for branched allylic amines. |
| Conditions | Ir-catalyzed amination of racemic alkyl-substituted allylic acetates with secondary aliphatic amines |
Provides a highly reliable, air-stable catalytic system for the late-stage functionalization of complex pharmaceutical intermediates, reducing downstream purification costs.
Driven by its superior performance over SEGPHOS in iridium-catalyzed allylic aminations, Tol-BINAP is the optimal ligand for introducing chiral amine functionalities into complex, late-stage pharmaceutical intermediates. Its ability to maintain high enantioselectivity (up to 96% ee) with structurally complex secondary amines makes it ideal for synthesizing active pharmaceutical ingredients (APIs) where regioselectivity is critical [1].
Based on its ability to achieve up to 98% ee in Cu(I)-catalyzed Michael additions, Tol-BINAP is highly recommended for the industrial synthesis of chiral beta-alkyl esters. It is particularly valuable when the process requires the use of sterically hindered or double-bond-bearing Grignard reagents, which typically cause a loss of enantiocontrol with standard copper-ligand systems [2].
Because Tol-BINAP prevents the degradation of aryl triflates into phenols during palladium-catalyzed aminations, it is the ligand of choice for Buchwald-Hartwig cross-couplings utilizing phenol-derived electrophiles. This allows procurement teams to source cheaper phenol derivatives (converted to triflates) rather than relying exclusively on aryl bromides or iodides for C-N bond formation [3].
Irritant